molecular formula C16H10ClFN2O2 B1395545 (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide CAS No. 866151-39-5

(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide

Cat. No. B1395545
CAS RN: 866151-39-5
M. Wt: 316.71 g/mol
InChI Key: WGCQQQIKFTXKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic molecule that contains several functional groups, including a cyano group (-CN), a hydroxy group (-OH), and two phenyl groups (rings of carbon atoms). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl rings, along with the cyano and hydroxy groups. These groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the cyano group could potentially undergo reactions such as hydrolysis, reduction, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and hydroxy groups could affect its solubility in different solvents .

properties

IUPAC Name

3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15(21)14(9-19)16(22)20-13-7-5-12(18)6-8-13/h1-8,21H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCQQQIKFTXKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Reactant of Route 2
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Reactant of Route 3
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Reactant of Route 5
Reactant of Route 5
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Reactant of Route 6
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide

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